molecular formula C11H9Cl2N3S B14871127 (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole

(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole

Cat. No.: B14871127
M. Wt: 286.2 g/mol
InChI Key: NICOHQKPZCNVMV-LHHJGKSTSA-N
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Description

(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole is a synthetic organic compound that belongs to the class of hydrazones and thiazoles. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazinyl moiety, which is further linked to a methylthiazole ring. The compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-4-methylthiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . Molecular docking studies have shown that the compound can bind to the active site of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
  • 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-ethylthiazole
  • 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-phenylthiazole

Uniqueness

(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9Cl2N3S

Molecular Weight

286.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9Cl2N3S/c1-7-6-17-11(15-7)16-14-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3,(H,15,16)/b14-5+

InChI Key

NICOHQKPZCNVMV-LHHJGKSTSA-N

Isomeric SMILES

CC1=CSC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CSC(=N1)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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